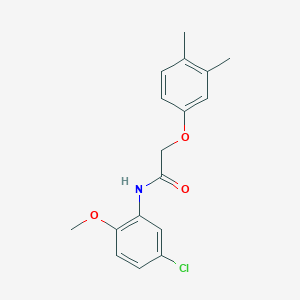

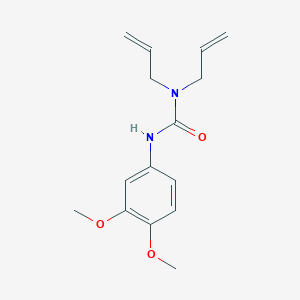

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as PD 0332991, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was first discovered in 2002 and has since been extensively studied for its potential therapeutic applications in cancer treatment.

Mécanisme D'action

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 selectively inhibits CDK4/6 by binding to the ATP-binding pocket of the enzymes. This prevents the phosphorylation of the retinoblastoma protein (Rb), which is a key regulator of the G1-S transition of the cell cycle. By inhibiting CDK4/6 and preventing Rb phosphorylation, N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 induces cell cycle arrest and prevents cancer cells from proliferating.

Biochemical and Physiological Effects:

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has been shown to have significant effects on tumor growth and progression in preclinical studies. It has been shown to induce cell cycle arrest in cancer cells and prevent tumor growth in animal models. N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has several advantages for lab experiments. It is a highly selective inhibitor of CDK4/6 and has minimal off-target effects. It is also water-soluble and can be easily administered to cells or animals. However, N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has some limitations for lab experiments. It has a short half-life in vivo and requires frequent dosing to maintain therapeutic levels. It is also relatively expensive compared to other CDK4/6 inhibitors.

Orientations Futures

For N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 include optimizing dosing regimens, identifying biomarkers for patient selection, and exploring combination therapies with other anti-cancer agents.

Méthodes De Synthèse

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 can be synthesized using a multi-step process starting from 5-chloro-2-methoxyaniline and 3,4-dimethylphenol. The final step involves acetylation of the amine group with acetic anhydride and subsequent reaction with 2-chloroacetyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and yield of N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991, making it suitable for large-scale production.

Applications De Recherche Scientifique

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit CDK4/6, which are key regulators of the cell cycle. By inhibiting CDK4/6, N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 can prevent cancer cells from proliferating and induce cell cycle arrest. N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer, including breast cancer, lung cancer, and melanoma.

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-11-4-6-14(8-12(11)2)22-10-17(20)19-15-9-13(18)5-7-16(15)21-3/h4-9H,10H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSFFDJMUYKTTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)

![1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)

![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)

![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)

![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)

![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)